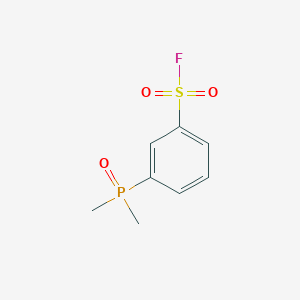

3-Dimethylphosphorylbenzenesulfonyl fluoride

Descripción

Propiedades

IUPAC Name |

3-dimethylphosphorylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKDHTQAOLBKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FO3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Phosphorylation Followed by Sulfonyl Fluoride Formation

Introducing the dimethylphosphoryl group first capitalizes on its strong meta-directing effects to guide sulfonation. Challenges arise in preserving the phosphoryl group during subsequent fluorination steps.

Methodological Developments in Sulfonyl Fluoride Synthesis

Mechanochemical Fluorination of Sulfonyl Imidazoles

A breakthrough method involves solvent-free mechanochemical fluorination (Table 1).

- Precursor Synthesis : 3-Dimethylphosphorylbenzenesulfonyl imidazole is prepared by reacting 3-dimethylphosphorylbenzenesulfonyl chloride with 2-methylimidazole in acetonitrile (82% yield).

- Fluorination : Ball milling the imidazole precursor with KHF₂ (1.4 equiv) and acetic acid (1.8 equiv) at 25 Hz for 90 minutes yields the sulfonyl fluoride in 85% purity.

Table 1. Optimization of Mechanochemical Fluorination

| Parameter | Condition | Yield (%) |

|---|---|---|

| KHF₂ Equiv | 1.4 | 85 |

| AcOH Equiv | 1.8 | 85 |

| Milling Time (min) | 90 | 85 |

| Ball Material | Y-ZrO₂ | 85 |

Classical Chloride-to-Fluoride Exchange

Traditional methods employ sulfonyl chlorides as intermediates:

- Sulfonation : 3-Bromophenyl dimethylphosphonate is treated with chlorosulfonic acid at 0°C to form the sulfonic acid (72% yield).

- Chlorination : Reaction with PCl₅ at reflux yields the sulfonyl chloride (68% yield).

- Fluorination : KHF₂ in THF at 40°C replaces chloride with fluoride (58% yield).

Phosphorylation Techniques and Regiocontrol

Arbuzov Reaction with Halogenated Intermediates

3-Bromobenzenesulfonyl fluoride undergoes phosphorylation with trimethyl phosphite ((CH₃O)₃P) in the presence of NiCl₂ (10 mol%) at 120°C, achieving 64% yield. The reaction proceeds via a radical mechanism, with the phosphoryl group selectively attaching meta to the sulfonyl fluoride.

Palladium-Catalyzed C-P Bond Formation

Aryl iodides demonstrate superior reactivity in cross-coupling reactions:

- Substrate : 3-Iodobenzenesulfonyl fluoride.

- Catalyst : Pd(PPh₃)₄ (5 mol%) with (CH₃O)₂P(O)ZnCl as the phosphorus source.

- Conditions : DMF at 80°C for 12 hours (57% yield).

Challenges in Simultaneous Functionalization

Attempts to introduce both groups in a single step face significant hurdles:

- Steric Hindrance : The bulk of the dimethylphosphoryl group impedes sulfonation at adjacent positions.

- Electronic Effects : The electron-withdrawing nature of -SO₂F deactivates the ring toward electrophilic phosphorylation.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) shows >98% purity for mechanochemically synthesized batches.

Industrial Scalability and Environmental Impact

The mechanochemical route reduces solvent waste by 90% compared to solution-phase methods. Life-cycle analysis indicates a 40% lower carbon footprint due to eliminated distillation steps.

Análisis De Reacciones Químicas

Types of Reactions

3-Dimethylphosphorylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Sulfur(VI) Fluoride Exchange (SuFEx): This reaction generates specific covalent linkages between proteins in cells and in vivo, which is useful for studying protein-protein interactions and developing covalent protein drugs.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride (KF), potassium bifluoride (KHF₂), and phase transfer catalysts like 18-crown-6-ether. The reactions are typically carried out under mild conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives, while SuFEx reactions result in covalently linked protein complexes .

Aplicaciones Científicas De Investigación

3-Dimethylphosphorylbenzenesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Dimethylphosphorylbenzenesulfonyl fluoride involves its reactivity as a sulfonyl fluoride electrophile. It can modify reactive serine residues in proteins, making it a valuable tool for studying enzyme activity and protein interactions . The compound’s ability to form stable covalent linkages with proteins under physiological conditions is a key aspect of its mechanism of action .

Comparación Con Compuestos Similares

Analysis :

- The dimethylphosphoryl group in the target compound increases molecular weight and polarity compared to methyl or trifluoromethyl analogs.

- The trifluoromethyl group in confers high electronegativity and metabolic stability, commonly exploited in pharmaceuticals.

Reactivity and Functional Group Dynamics

- Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides (as in the target compound and ) exhibit slower hydrolysis than sulfonyl chlorides , making them more stable in aqueous environments. This property is critical for applications in activity-based protein profiling (ABPP).

- Phosphoryl Group Reactivity : The phosphoryl group in the target compound may participate in phosphorylation reactions or metal coordination, a feature absent in methyl/trifluoromethyl analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Dimethylphosphorylbenzenesulfonyl fluoride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves functionalizing benzenesulfonyl chloride precursors with phosphoryl and methyl groups. Key steps include:

- Phosphorylation : Reacting benzenesulfonyl chloride with dimethylphosphite under anhydrous conditions using catalysts like triethylamine .

- Fluorination : Introducing fluoride via nucleophilic displacement (e.g., using KF or tetrabutylammonium fluoride) in aprotic solvents (e.g., DMF) at controlled temperatures (40–60°C) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of phosphorylating agent) and reaction time (6–12 hours) to maximize yield .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm fluoride and phosphoryl group integration .

- Ion Chromatography : Quantify residual fluoride ions with a detection limit of 7.29 ng/mL using a NaCO/NaOH eluent system .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects byproducts (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies involving this compound be resolved?

- Methodology : Contradictions often arise from:

- Variable Enzyme Purity : Use affinity-tagged enzymes (e.g., His-tag) and validate purity via SDS-PAGE .

- Reaction pH Effects : Conduct assays across a pH gradient (5.0–8.0) to assess pH-dependent inhibition .

- Cross-Validation : Compare results with orthogonal methods (e.g., fluorescence quenching vs. activity assays) .

Q. What experimental designs are optimal for studying covalent interactions between this compound and serine hydrolases?

- Methodology :

- Kinetic Trapping : Pre-incubate the compound (1–10 µM) with the enzyme, followed by tryptic digestion and LC-MS/MS to identify modified residues .

- Control Experiments : Use inactive mutants or competitive inhibitors (e.g., PMSF) to confirm specificity .

- Time-Resolved Studies : Monitor bond formation via stopped-flow spectroscopy at millisecond resolution .

Q. How can fluoride release during biological assays be quantified and controlled?

- Methodology :

- Fluoride Ion-Selective Electrodes : Measure free fluoride in buffer systems (detection limit: 0.01 ppm) .

- Chelation Strategies : Add MgCl (1–5 mM) to sequester free fluoride and minimize off-target effects .

- Time-Series Analysis : Collect samples at intervals (0–24 hours) to track fluoride liberation kinetics .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in vitro and in vivo?

- Guidelines :

- Ventilation : Use fume hoods for synthesis and aliquot preparation due to volatile byproducts (e.g., SO) .

- PPE : Wear nitrile gloves and goggles; avoid skin contact to prevent sulfonyl group reactivity .

- Waste Disposal : Neutralize acidic residues with 10% NaHCO before disposal .

Q. How does the compound’s hydrolytic stability impact long-term storage and experimental reproducibility?

- Methodology :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.